molecular formula C₂₂H₂₁N₃O₂ B1663201 Lusaperidone CAS No. 214548-46-6

Lusaperidone

Cat. No. B1663201
M. Wt: 359.4 g/mol
InChI Key: ZYXHQIPQIKTEDI-UHFFFAOYSA-N
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Description

Lusaperidone is a molecule that is not widely described in the literature. It’s important to note that my internal knowledge only goes up until 2021, and I couldn’t find any specific information on Lusaperidone1.



Synthesis Analysis

The synthesis of Lusaperidone is not explicitly detailed in the available literature. However, there are studies on the synthesis of related substances like risperidone2. These studies might provide insights into the potential synthesis pathways for Lusaperidone.



Molecular Structure Analysis

The molecular structure of Lusaperidone is not widely documented. However, it’s known that the molecular formula of Lusaperidone is C22H21N3O23. For a detailed molecular structure analysis, advanced techniques like X-ray crystallography or NMR spectroscopy would be required.



Chemical Reactions Analysis

The specific chemical reactions involving Lusaperidone are not well-documented in the available literature. However, there are general principles and tools for analyzing chemical reactions456, which could potentially be applied to Lusaperidone.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of Lusaperidone are not well-documented in the available literature. However, there are general principles and methodologies for analyzing the physical and chemical properties of substances91011.


Safety And Hazards

The safety and hazards associated with Lusaperidone are not explicitly mentioned in the available literature. However, similar drugs like lurasidone are used to treat patients with schizophrenia and are generally considered safe under medical supervision12.


Future Directions

The future directions for Lusaperidone are not explicitly mentioned in the available literature. However, the field of drug delivery systems for the treatment of various conditions continues to advance with the application of new technologies131415.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of Lusaperidone. For a more comprehensive analysis, further research and expert consultation would be required.


properties

IUPAC Name

3-[2-(3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridin-2-yl)ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-15-16(22(26)25-11-5-4-8-21(25)23-15)9-12-24-13-10-20-18(14-24)17-6-2-3-7-19(17)27-20/h2-8,11H,9-10,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXHQIPQIKTEDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC4=C(C3)C5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175735
Record name Lusaperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lusaperidone

CAS RN

214548-46-6
Record name 3-[2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214548-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lusaperidone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214548466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lusaperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUSAPERIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KTD2O86CB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
B Fernandez - 2016 - repository.lboro.ac.uk
New methodology for the synthesis of several 4H-pyrido[1,2-a]pyrimidin-4-ones has been developed from commercially available 2-aminopyridines and β-oxo esters catalysed by …
Number of citations: 4 repository.lboro.ac.uk
K Namitharan, K Pitchumani - Advanced Synthesis & Catalysis, 2013 - Wiley Online Library
… representatives have been introduced into human therapy as a neuroleptic (risperidone),6 a tranquilizer (pirenperone),7 an antiallergic (ramastine),8 an antidepressant (lusaperidone)9 …
Number of citations: 33 onlinelibrary.wiley.com
S Venugopal, S Sundaram - Journal of Heterocyclic Chemistry, 2016 - Wiley Online Library
… The pyrido[1,2-a]pyrimidine core is present in drugs including risperidone, an antipsychotic agent, metreperone, a selective 5HT 2 receptor antagonist, and lusaperidone, an …
Number of citations: 5 onlinelibrary.wiley.com
N Mesens, M Steemans, E Hansen, GR Verheyen… - Toxicology in Vitro, 2010 - Elsevier
Drug-induced phospholipidosis is a side effect for which drug candidates can be screened in the drug discovery phase. The numerous in silico models that have been developed as a …
Number of citations: 35 www.sciencedirect.com
V Sharulatha - 2013 - shodhgangotri.inflibnet.ac.in
The field of heterocyclic chemistry has long been presented as a special problem for chemists. The chemistry of heterocyclic compounds and methods for their synthesis form the back …
Number of citations: 2 shodhgangotri.inflibnet.ac.in
C Abba, S Betala, H Racha - Letters in Organic Chemistry, 2022 - ingentaconnect.com
A series of novel amide and Schiffs base functionalized novel pyrido[1,2-a] pyrimidin- 4-one derivatives was prepared starting from 6-(thiophen-2-yl)/phenyl-4-(trifluoromethyl) pyridin- 2-…
Number of citations: 3 www.ingentaconnect.com
G Yan - 2020 - search.proquest.com
The Golden research group is interested in synthesizing and developing useful small molecules for drug discovery. In this dissertation, two novel synthetic methodologies for building …
Number of citations: 0 search.proquest.com
Z Alsharif - 2017 - search.proquest.com
This thesis contains three chapters. In chapter one, the synthesis of dihydropyrido-pyrimidones derivatives by using hexafluoroisopropanol (HFIP) as a solvent was reported and the …
Number of citations: 0 search.proquest.com
I Hermecz - Advances in Heterocyclic Chemistry, 2003 - books.google.com
This review is the second part of a survey on the recent developments in the chemistry of pyrido-oxazines, pyrido-thiazines, pyrido-diazines and their benzologs. The first part was …
Number of citations: 24 books.google.com
G Yan, JE Golden - Organic letters, 2018 - ACS Publications
… For instance, the structural motif is exemplified by allergy drug Pemirolast (1,2)1, antidepressant (3) Lusaperidone 2, antihypertensive (4) Seganserin 3, antiviral compound 4, (5) …
Number of citations: 6 pubs.acs.org

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